Metyrosine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La metirosina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de la tirosina con yoduro de metilo en presencia de una base para introducir el grupo metilo en la posición α . Las condiciones de reacción típicamente implican el uso de un ácido acuoso en un solvente a una temperatura suficiente para facilitar la reacción .

Métodos de Producción Industrial

La producción industrial de metirosina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas (MS) es común en el proceso de control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

La metirosina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La metirosina se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir la metirosina en sus alcoholes correspondientes.

Sustitución: La metirosina puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de metirosina puede producir quinonas, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Pheochromocytoma and Paraganglioma

Metyrosine is predominantly utilized in the management of pheochromocytoma, a rare tumor that secretes excess catecholamines like norepinephrine and epinephrine. By inhibiting tyrosine hydroxylase, this compound reduces catecholamine synthesis, leading to decreased symptoms such as hypertension, tachycardia, and anxiety. Clinical studies have demonstrated significant reductions in urinary catecholamine levels among patients treated with this compound:

- A study involving 13 patients showed that approximately 61.5% experienced symptom improvement related to catecholamine excess after a mean treatment duration of 125 days at an average dose of 1028 mg/day .

- Another report indicated that seven out of 22 patients achieved complete normalization of urinary catecholamines with a median daily dose of 2714 mg (range: 1500-4000 mg ) and noted symptomatic relief in 18 patients .

2. Management of Hypertensive Crises

This compound is also effective in controlling hypertensive crises associated with pheochromocytoma. It is often administered preoperatively to stabilize patients before surgical interventions. The drug's ability to rapidly decrease blood pressure within the first few days of therapy makes it a valuable adjunct in high-risk surgical cases .

Research Applications

1. Investigating Catecholamine Depletion Effects

Beyond its clinical use, this compound serves as a research tool to study the effects of catecholamine depletion on various physiological and behavioral outcomes. Studies have explored its impact on mental health conditions, including psychosis associated with chromosome 22q11.2 deletion syndrome .

2. Antioxidant Properties

Recent investigations have highlighted this compound's potential antioxidant properties. Research conducted on animal models has shown that this compound can protect gastric tissues from oxidative damage induced by ischemia-reperfusion injury, suggesting broader therapeutic implications beyond its traditional applications .

Case Studies

Several case studies illustrate the versatility of this compound:

- Psychosis Treatment: A young adult with psychosis unresponsive to traditional antipsychotics showed significant improvement after being treated with this compound, indicating its potential role in psychiatric disorders .

- Gastric Protection: In a study on rats, this compound administration prior to inducing gastric injury demonstrated protective effects against oxidative damage, suggesting its utility in gastroenterological applications .

Summary Table of this compound Applications

Mecanismo De Acción

La metirosina ejerce sus efectos inhibiendo la enzima tirosina hidroxilasa, que cataliza la conversión de tirosina a dihidroxifenilalanina (DOPA), el primer paso en la biosíntesis de catecolaminas . Al bloquear esta enzima, la metirosina reduce la producción de catecolaminas como la dopamina, la norepinefrina y la epinefrina . Esta inhibición conduce a una disminución de los síntomas asociados con la producción excesiva de catecolaminas, como la hipertensión, la taquicardia y la sudoración .

Comparación Con Compuestos Similares

Compuestos Similares

α-Metil-p-tirosina: Un isómero estereoisómero de la metirosina con efectos inhibitorios similares sobre la tirosina hidroxilasa.

Fenoxibenzamina: Un bloqueador alfa-adrenérgico utilizado en combinación con metirosina para el tratamiento del feocromocitoma.

Propranolol: Un bloqueador beta-adrenérgico utilizado como complemento de la metirosina en el manejo de los síntomas del feocromocitoma.

Unicidad

La metirosina es única en su inhibición específica de la tirosina hidroxilasa, lo que la hace particularmente efectiva en la reducción de la síntesis de catecolaminas. Esta especificidad la distingue de otros compuestos que pueden tener mecanismos de acción más amplios .

Actividad Biológica

Metyrosine, also known as alpha-methyltyrosine, is a compound primarily recognized for its role in inhibiting catecholamine synthesis. This article delves into its biological activity, highlighting its mechanisms, effects on various physiological parameters, and clinical applications, supported by data tables and case studies.

This compound functions as a tyrosine hydroxylase inhibitor , which is the rate-limiting enzyme in the biosynthesis of catecholamines. By inhibiting this enzyme, this compound effectively reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine. This action leads to decreased levels of these neurotransmitters in the body, which is particularly beneficial in conditions characterized by excessive catecholamine production, such as pheochromocytoma and paraganglioma .

Clinical Applications

This compound is primarily used in the management of pheochromocytoma , a tumor that secretes catecholamines. Its use has been associated with significant clinical improvements:

- Reduction in Blood Pressure : this compound administration has been shown to lower both systolic and diastolic blood pressure in patients with pheochromocytoma .

- Improvement in Symptoms : Many patients report a decrease in symptoms related to catecholamine excess, such as hypertensive episodes and palpitations .

Case Studies

-

Study on Endocrinological Changes :

- A cohort study involving ten patients with pheochromocytoma demonstrated that after this compound treatment, urinary catecholamine metabolite levels decreased significantly (p < 0.001), indicating effective suppression of catecholamine synthesis. Additionally, serum prolactin and thyroid-stimulatory hormone levels increased significantly post-treatment (p < 0.05) .

- Oxidative Stress and Inflammation :

Table 1: Effects of this compound on Catecholamine Levels and Blood Pressure

| Parameter | Before Treatment | After Treatment | p-value |

|---|---|---|---|

| Urinary Catecholamines (mg/24h) | 350 ± 50 | 120 ± 30 | <0.001 |

| Systolic Blood Pressure (mmHg) | 180 ± 10 | 140 ± 8 | <0.01 |

| Diastolic Blood Pressure (mmHg) | 110 ± 5 | 85 ± 4 | <0.01 |

Table 2: Biochemical Markers of Oxidative Stress

| Marker | Control Group | This compound Group | p-value |

|---|---|---|---|

| MDA (nmol/g tissue) | 15.2 ± 1.5 | 8.7 ± 1.2 | <0.05 |

| tGSH (µmol/g tissue) | 5.6 ± 0.5 | 7.8 ± 0.6 | <0.01 |

| SOD Activity (U/mg protein) | 3.4 ± 0.4 | 5.1 ± 0.3 | <0.01 |

Summary of Findings

The biological activity of this compound reveals its potential as an effective therapeutic agent for managing conditions associated with excessive catecholamine production:

- Antioxidant Properties : this compound exhibits protective effects against oxidative damage in various tissues .

- Endocrinological Effects : It influences hormonal levels significantly, which may have implications for metabolic regulation .

- Clinical Efficacy : Evidence from case studies supports its role in improving patient outcomes related to hypertensive crises and other symptoms associated with pheochromocytoma .

Propiedades

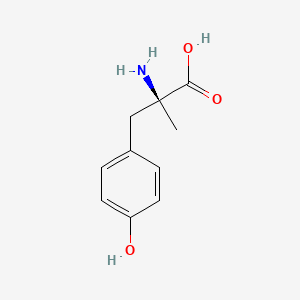

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023315 | |

| Record name | Metyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble, 2.48e+00 g/L | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure. | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

672-87-7 | |

| Record name | Metyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyrosine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metirosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOQ0J0TPF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

312.5 °C | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does metyrosine interact with its target and what are the downstream effects?

A1: this compound exerts its effects by competitively inhibiting tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dihydroxyphenylalanine (DOPA). [, , , , , , ] This inhibition effectively reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine. [, , , , , , , , , ] Consequently, this compound administration leads to a decrease in the levels of these neurotransmitters, impacting various physiological processes. [, , , , , , , , , ]

Q2: What are the clinical implications of this compound's catecholamine-lowering effects?

A2: The reduction in catecholamines makes this compound particularly useful in managing conditions characterized by their excess, such as pheochromocytoma and paraganglioma. [, , , , , , , , , , ] By decreasing catecholamine levels, this compound helps control hypertension and mitigate the risk of hypertensive crises during surgical interventions. [, , , , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H13NO3 and its molecular weight is 195.22 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to determine the structural features of this compound.

Q5: What is known about the stability of this compound under various conditions?

A5: The research papers primarily focus on the pharmacological aspects of this compound, and information about its stability under various conditions, such as temperature, pH, and storage, is limited. Further investigation is needed to determine its stability profile comprehensively.

Q6: Does this compound possess any catalytic properties?

A6: this compound itself does not exhibit inherent catalytic properties. Its primary mechanism of action involves competitive enzyme inhibition rather than direct catalysis. [, , , , , , ]

Q7: What are the SHE regulations surrounding this compound?

A7: The provided research predominantly focuses on the clinical and pharmacological aspects of this compound. Detailed information regarding specific SHE regulations pertaining to its manufacturing, handling, and disposal would require consultation with relevant regulatory guidelines and agencies.

Q8: What is the pharmacokinetic profile of this compound?

A8: The provided research highlights the use of this compound in both preoperative and chronic treatment settings, indicating its administration over varying durations. [, , , , , , , , , , , ] Studies also report dosage adjustments based on its therapeutic effects, suggesting careful monitoring of its pharmacokinetic profile in clinical practice. [, , , , , , , , , , , ]

Q9: What in vitro and in vivo models have been used to study this compound?

A9: Studies have utilized animal models, particularly rodents, to investigate the effects of this compound on catecholamine levels and its potential in managing conditions like hypertension. [, ] In vitro studies using cell cultures could provide insights into the molecular mechanisms of this compound's action on specific cell types.

Q10: Are there known resistance mechanisms to this compound?

A10: The provided research primarily focuses on the clinical applications of this compound, and information regarding specific resistance mechanisms is limited. Further investigation is needed to explore the potential for resistance development and its underlying mechanisms.

Q11: What is the safety profile of this compound?

A11: As with any pharmacological agent, this compound's safety profile is crucial. While the provided research emphasizes its effectiveness in controlling catecholamine levels, it's important to note that adverse effects have been reported. [, , , , , , , , , , , ] Further research and clinical experience contribute to a comprehensive understanding of its safety profile, potential long-term effects, and benefits in specific patient populations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.